molecular formula C11H14ClN3 B2354441 3-(Piperazin-1-YL)benzonitrile hydrochloride CAS No. 832735-99-6

3-(Piperazin-1-YL)benzonitrile hydrochloride

Cat. No.: B2354441
CAS No.: 832735-99-6
M. Wt: 223.7
InChI Key: SWHLUGJSJXSHBF-UHFFFAOYSA-N
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Description

3-(Piperazin-1-YL)benzonitrile hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Mechanism of Action

Target of Action

3-(Piperazin-1-YL)benzonitrile hydrochloride is a structurally modified derivative of 3-(Piperazin-1-yl)-1,2-benzothiazole . Piperazine derivatives, including this compound, have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . They act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

The compound interacts with its targets, primarily dopamine and serotonin receptors, by antagonizing their action This means it binds to these receptors and inhibits their normal function, leading to changes in neurotransmitter levels in the brain

Biochemical Pathways

The compound’s action affects the biochemical pathways of dopamine and serotonin, two critical neurotransmitters in the brain. By antagonizing these receptors, it can alter the balance of these neurotransmitters, potentially leading to changes in mood, behavior, and perception . The downstream effects of these changes can vary widely and are subject to individual differences.

Pharmacokinetics

The compound was evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5), and it complied with ro5 , suggesting it has properties conducive to good bioavailability.

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its antagonistic effects on dopamine and serotonin receptors. This can lead to changes in neurotransmitter levels and subsequent alterations in mood, behavior, and perception . Some of the synthesized compounds were also found to have antibacterial activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-YL)benzonitrile hydrochloride typically involves the reaction of 3-chlorobenzonitrile with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-YL)benzonitrile hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Piperazin-1-YL)benzonitrile hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and antipsychotic activities.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.

    3-(Piperazin-1-yl)benzo[d]isothiazole: Used in medicinal chemistry for its potential therapeutic effects.

Uniqueness

3-(Piperazin-1-YL)benzonitrile hydrochloride is unique due to its specific structure, which allows it to interact with a different set of biological targets compared to other piperazine derivatives. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-piperazin-1-ylbenzonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.ClH/c12-9-10-2-1-3-11(8-10)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHLUGJSJXSHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC(=C2)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832735-99-6
Record name 832735-99-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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